

Application Notes and Protocols: Enhancing Low-Temperature Performance of LiDFO Electrolytes

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lithium difluoro(oxalato)borate*

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Introduction

Lithium difluoro(oxalato)borate (LiDFO) has emerged as a promising salt for lithium-ion battery electrolytes due to its ability to form a stable solid electrolyte interphase (SEI) on the anode and a cathode electrolyte interphase (CEI) on the cathode. This dual-functionality contributes to improved cycling stability and safety. However, the performance of standard LiDFO-based electrolytes can be significantly hindered at low temperatures (below -20°C). The primary challenges at sub-zero conditions include decreased ionic conductivity of the electrolyte, increased charge transfer resistance at the electrode-electrolyte interface, and sluggish kinetics of lithium-ion desolvation.^{[1][2][3][4][5][6]}

These application notes provide a comprehensive overview of strategies to enhance the low-temperature performance of LiDFO electrolytes. This is achieved through the judicious selection of co-solvents and additives that mitigate the aforementioned challenges. Detailed experimental protocols for electrolyte formulation and electrochemical characterization are also presented to enable researchers to implement and validate these approaches.

Strategies for Enhancing Low-Temperature Performance

The core strategies to improve the low-temperature performance of LiDFO electrolytes revolve around modifying the electrolyte formulation to maintain high ionic conductivity and facilitate efficient charge transfer across the interfaces. This is primarily achieved through the use of co-solvents with low melting points and viscosities, and functional additives that contribute to the formation of a stable and low-resistance SEI layer.

Co-solvent Optimization

The choice of solvent is critical for low-temperature operation. Conventional carbonate electrolytes, particularly those containing a high concentration of ethylene carbonate (EC), which has a high melting point (36.4 °C), tend to freeze or become highly viscous at low temperatures, leading to a sharp drop in ionic conductivity.^{[7][8]} To counteract this, co-solvents with low melting points and viscosities are introduced.

- **Fluorinated Carbonates:** Fluorinated carbonates like fluoroethylene carbonate (FEC) are effective in forming a stable SEI layer and can improve performance at low temperatures.^{[1][7]}
- **Esters:** Carboxylate esters such as ethyl acetate (EA) and methyl propionate (MP) exhibit very low melting points and viscosities, making them excellent candidates for low-temperature electrolyte formulations.^{[9][10]}
- **Nitriles:** Butyronitrile (BN) is another promising co-solvent with an extremely low melting point, which can significantly enhance the ionic conductivity of the electrolyte at sub-zero temperatures.^{[7][8]}

Functional Additives

Additives play a crucial role in tailoring the properties of the SEI layer, which is a dominant factor in determining the low-temperature performance of lithium-ion batteries.^{[6][8]}

- **Film-Forming Additives:** Additives like fluoroethylene carbonate (FEC) and 1,3-propane sultone (PS) are known to form a stable and robust SEI layer on the anode.^[7] A stable SEI with low impedance is essential for efficient Li⁺ transport at low temperatures.
- **Salt-Type Additives:** Lithium difluorophosphate (LiPO₂F₂) has been shown to be a multi-functional additive that can enhance the electrochemical performance of batteries at both

high and low temperatures by promoting an excellent interfacial film.[\[11\]](#)[\[12\]](#) In some formulations, LiDFO itself can act as a film-forming additive in conjunction with other primary salts like LiPF₆.[\[13\]](#)[\[14\]](#)

Mixed-Salt Systems

Combining LiDFO with other lithium salts can offer synergistic effects. For instance, a dual-salt system of LiDFO and lithium tetrafluoroborate (LiBF₄) has been suggested to improve performance at low temperatures.[\[1\]](#)

Data Presentation

The following tables summarize the quantitative data on the performance of various LiDFO-based electrolyte formulations at low temperatures.

Table 1: Effect of Co-solvents on the Low-Temperature Performance of LiDFO Electrolytes

Electrolyte Composition (Salt: 1M LiDFO)	Ionic Conductivity at -20°C (mS/cm)	Capacity Retention at -20°C (C/10 rate)	Reference
EC/DMC/EMC (1:1:1 by wt)	~1.5	~50%	General expectation [1]
FEC/DME (3:7 by vol)	~2.0	>70%	[10]
PC/DME (3:7 by vol)	~1.8	~65%	[10]
EA-based	Not specified	>70% at -70°C (with LiTFSI)	[9]

Table 2: Effect of Additives on the Low-Temperature Performance of LiDFO Electrolytes

Base Electrolyte (1M LiDFO in EC/DMC/EMC)	Additive	Capacity Retention at -20°C	Key Finding	Reference
1.2 M LiPF ₆ in EC/EMC	5% FEC	Improved cycling performance	FEC is a good SEI-forming additive.	[7]
1.0 M LiBF ₄ in FEC/BN (25/75)	5% PS	Significantly improved	PS shows the best low-temperature performance.	[7]
LiNi _{0.5} Co _{0.2} Mn _{0.3} O ₂ /graphite cell	1% LiPO ₂ F ₂	71.9%	LiPO ₂ F ₂ forms a conductive and stable SEI.	[12]
0.9 M LiPF ₆ + 0.1 M LiDFOB in EA-f/FEC (9/1)	LiDFOB	Not specified	DFOB ⁻ is reduced earlier, forming an ion-conductive SEI.	[14]

Experimental Protocols

Protocol 1: Electrolyte Preparation

This protocol describes the preparation of a LiDFO-based electrolyte with a co-solvent and an additive. All procedures must be carried out in an argon-filled glovebox with H₂O and O₂ levels below 0.1 ppm.

Materials:

- **Lithium difluoro(oxalato)borate** (LiDFO), battery grade
- Ethylene carbonate (EC), battery grade
- Ethyl methyl carbonate (EMC), battery grade

- Fluoroethylene carbonate (FEC), battery grade
- 1,3-propane sultone (PS), battery grade
- High-purity solvents (e.g., dimethyl carbonate) for rinsing
- Volumetric flasks and pipettes
- Magnetic stirrer and stir bars

Procedure:

- Dry all glassware in a vacuum oven at 120°C for at least 12 hours and transfer them into the glovebox.
- Prepare the solvent mixture. For example, to prepare a 100 mL solution of EC/EMC (3:7 by weight), weigh 30 g of EC and 70 g of EMC into a volumetric flask.
- Add the desired amount of additive. For instance, for a 5% FEC additive, add 5 mL of FEC to the 95 mL of the base solvent mixture.
- Slowly add the LiDFO salt to the solvent mixture while stirring continuously with a magnetic stirrer. For a 1 M solution, add the appropriate molar mass of LiDFO.
- Continue stirring until the salt is completely dissolved. This may take several hours.
- Store the prepared electrolyte in a tightly sealed container inside the glovebox.

Protocol 2: Coin Cell Assembly

This protocol outlines the assembly of a 2032-type coin cell for electrochemical testing.

Materials:

- Cathode (e.g., $\text{LiNi}_{0.5}\text{Co}_{0.2}\text{Mn}_{0.3}\text{O}_2$ coated on aluminum foil)
- Anode (e.g., graphite coated on copper foil)
- Celgard 2325 separator

- Lithium foil (for half-cell testing)
- 2032 coin cell components (casings, spacers, springs)
- Crimping machine
- Prepared LiDFO electrolyte

Procedure:

- Punch circular electrodes from the coated foils (e.g., 12 mm diameter for the cathode and 14 mm for the anode).
- Dry the electrodes and separator in a vacuum oven at appropriate temperatures (e.g., 120°C for the cathode, 80°C for the anode and separator) for at least 12 hours and transfer them into the glovebox.
- Place the cathode at the center of the bottom coin cell casing.
- Add a few drops of the prepared electrolyte to wet the cathode surface.
- Place the separator on top of the cathode.
- Add a few more drops of electrolyte to wet the separator.
- Place the anode on top of the separator.
- Add a spacer and a spring on top of the anode.
- Carefully place the top casing and crimp the coin cell using the crimping machine to ensure a hermetic seal.
- Let the cell rest for at least 12 hours to ensure complete wetting of the electrodes.

Protocol 3: Low-Temperature Electrochemical Testing

This protocol describes the procedure for evaluating the electrochemical performance of the assembled coin cells at low temperatures.

Equipment:

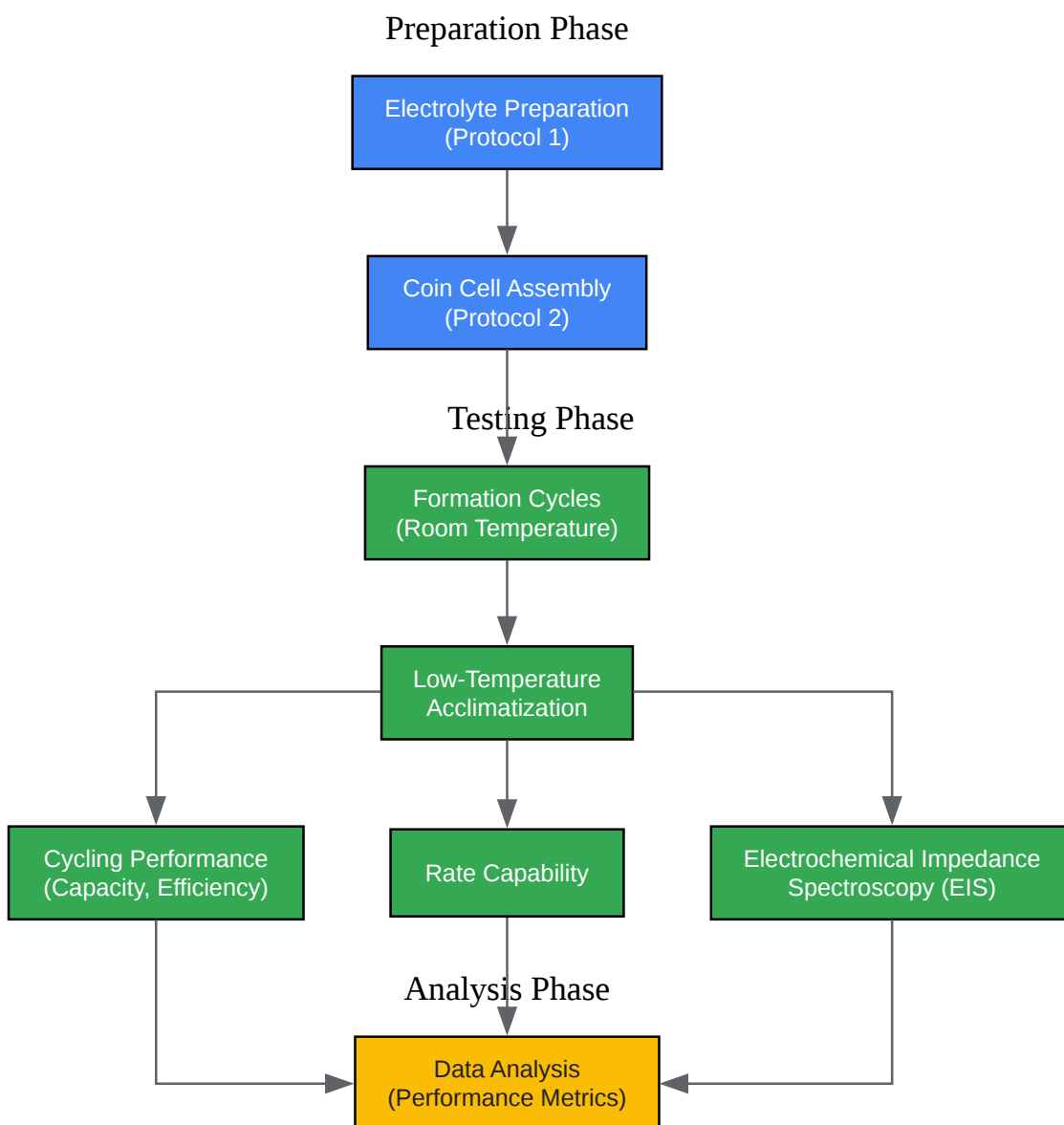
- Battery cycler (e.g., Landt, Arbin)
- Temperature-controlled chamber
- Electrochemical impedance spectroscopy (EIS) analyzer

Procedure:

- Formation Cycles: Perform two to three formation cycles at room temperature (25°C) at a low C-rate (e.g., C/20) to form a stable SEI layer.
- Low-Temperature Acclimatization: Place the coin cell in the temperature-controlled chamber and lower the temperature to the desired setpoint (e.g., -20°C). Allow the cell to stabilize at this temperature for at least 4 hours.
- Cycling Performance:
 - Charge the cell at a constant current (e.g., C/10) to the upper cutoff voltage.
 - Hold the voltage constant until the current drops to a specified value (e.g., C/50).
 - Discharge the cell at a constant current (e.g., C/10) to the lower cutoff voltage.
 - Repeat for a specified number of cycles to evaluate capacity retention and coulombic efficiency.
- Rate Capability:
 - At the desired low temperature, discharge the cell at various C-rates (e.g., C/10, C/5, C/2, 1C) to evaluate its power capability.
- Electrochemical Impedance Spectroscopy (EIS):
 - Measure the impedance of the cell at different states of charge (e.g., 100% and 0% SOC) at the desired low temperature.

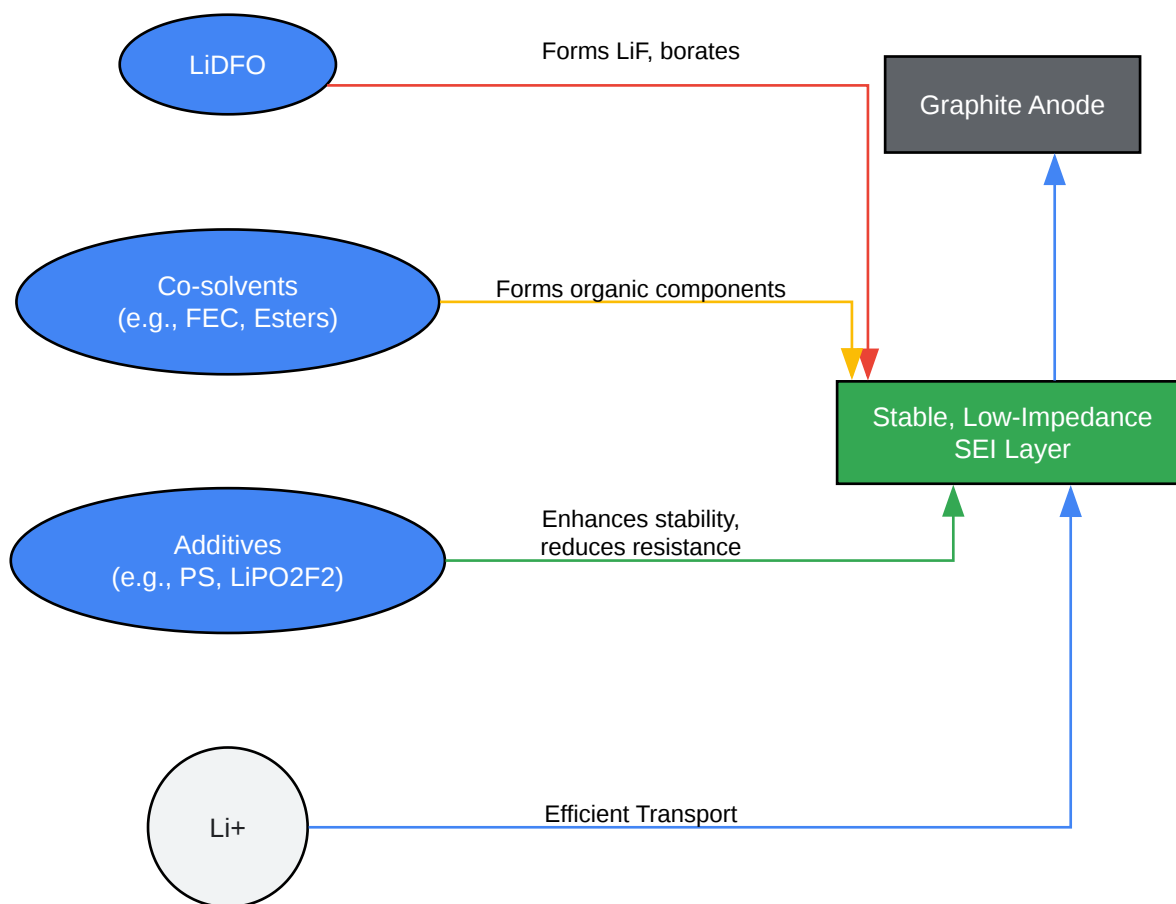
- Apply a small AC voltage (e.g., 5 mV) over a frequency range (e.g., 100 kHz to 0.01 Hz).
- Analyze the Nyquist plot to determine the contributions of the electrolyte resistance (R_b), SEI resistance (R_{sei}), and charge transfer resistance (R_{ct}).^[15]

Visualizations



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Caption: Experimental workflow for evaluating low-temperature performance.



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Caption: Mechanism of SEI formation with LiDFO and additives.

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- To cite this document: BenchChem. [Application Notes and Protocols: Enhancing Low-Temperature Performance of LiDFO Electrolytes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b570094#enhancing-low-temperature-performance-of-lidfo-electrolytes]

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